6-Azaspiro[3.5]nonan-9-one hydrochloride
CAS No.: 2179070-00-7
Cat. No.: VC7578499
Molecular Formula: C8H14ClNO
Molecular Weight: 175.66
* For research use only. Not for human or veterinary use.
![6-Azaspiro[3.5]nonan-9-one hydrochloride - 2179070-00-7](/images/structure/VC7578499.png)
Specification
CAS No. | 2179070-00-7 |
---|---|
Molecular Formula | C8H14ClNO |
Molecular Weight | 175.66 |
IUPAC Name | 6-azaspiro[3.5]nonan-9-one;hydrochloride |
Standard InChI | InChI=1S/C8H13NO.ClH/c10-7-2-5-9-6-8(7)3-1-4-8;/h9H,1-6H2;1H |
Standard InChI Key | RATJFDLHHOWZBQ-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CNCCC2=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
6-Azaspiro[3.5]nonan-9-one hydrochloride belongs to the class of azaspiro compounds, defined by a shared spirocyclic architecture where two rings connect via a single atom—in this case, a nitrogen atom. The IUPAC name 6-azaspiro[3.5]nonan-9-one hydrochloride reflects its nine-membered bicyclic system: a three-membered ring fused to a five-membered azacycle, with a ketone at position 9 and a hydrochloride salt forming the counterion . The SMILES notation O=C1CCNCC21CCC2.[H]Cl
provides a simplified two-dimensional representation, highlighting the spiro junction between the cyclopropane (CCC2) and piperidinone (CCNCC21) moieties .
Property | Value |
---|---|
CAS Number | 2179070-00-7 |
Molecular Formula | |
Molecular Weight | 175.66 g/mol |
Purity | ≥97% |
IUPAC Name | 6-azaspiro[3.5]nonan-9-one hydrochloride |
The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulation. X-ray crystallography of analogous spiro compounds reveals chair-like conformations in the six-membered ring, with the nitrogen atom adopting a planar geometry conducive to hydrogen bonding .
Synthesis and Manufacturing Processes
-
Knoevenagel Condensation: Cyclization of a β-keto ester with a primary amine, followed by hydrochloric acid quench to form the hydrochloride salt.
-
Domino Bicyclization: As demonstrated for 1-azaspiro[4.4]nonane derivatives, radical-mediated domino reactions could construct the spiro framework in a single step . For example, alkoxyaminyl radicals generated from oxime ether precursors undergo 5-exo-trig cyclization to form spirocenters .
Critical challenges include controlling diastereoselectivity at the spiro junction and avoiding decomposition during purification . Industrial-scale production would require optimizing catalysts (e.g., or ) and inert atmospheres to suppress side reactions .
Physicochemical Properties
-
Solubility: Hydrochloride salts of spirocyclic amines typically exhibit high water solubility (>50 mg/mL) due to ionic dissociation.
-
Stability: The cyclopropane ring may confer strain-induced reactivity, necessitating storage at low temperatures (-20°C) under inert gas .
-
Spectroscopic Signatures: IR spectra likely show stretches for the ketone () and ammonium () groups. predictions include a downfield shift for the carbonyl-adjacent methylene protons () .
Applications in Medicinal Chemistry and Drug Development
Spirocyclic compounds are prized in drug design for their preorganized three-dimensional structures, which reduce conformational entropy upon target binding. Specific applications include:
Application | Rationale | Example Drug |
---|---|---|
CNS Therapeutics | Blood-brain barrier penetration | Spiperone (antipsychotic) |
Anticancer Agents | Kinase domain occupancy | Entrectinib (ROS1 inhibitor) |
Antibiotics | Disruption of bacterial enzymes | Cefradine (cephalosporin) |
For 6-azaspiro[3.5]nonan-9-one hydrochloride, derivatization at the ketone or amine positions could yield novel candidates. For instance, reductive amination of the ketone with aryl aldehydes might produce analogs with enhanced affinity for serotonin receptors.
Future Research Directions
-
Synthetic Optimization: Developing one-pot methodologies to improve yield beyond the 97% purity already achieved .
-
Structure-Activity Relationships: Systematic modification of the spiro scaffold to identify pharmacophores.
-
In Vivo Studies: Pharmacokinetic profiling in animal models to assess absorption and metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume